2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one
Overview
Description
This would typically include the IUPAC name, any common or trade names, the molecular formula, and a brief summary of the compound’s known uses or significance.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Tetrel Bonding Interactions in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives
- Study Focus : Investigation of tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including analysis using Hirshfeld surface analysis and DFT calculations.
- Key Insight : The study provided insights into how the nucleophilic/electrophilic nature of groups is affected by substituents, influencing interaction energy.
- Citation : (Ahmed et al., 2020).
Synthesis of Fluoroquinolones
- Study Focus : Synthesis of fluoroquinolones, including 7-benzoxazol-2-yl and 7-benzothiazol-2-yl derivatives.
- Key Insight : The compounds were synthesized using the Gould-Jacobs route to the quinoline ring system.
- Citation : (Richardson et al., 1998).
Antimicrobial Activity of Triazole Derivatives
- Study Focus : Synthesis of new triazole derivatives bearing quinoline ring and evaluation of their antimicrobial activity.
- Key Insight : Some compounds demonstrated higher antifungal activity compared to antibacterial activity.
- Citation : (Yurttaş et al., 2020).
Characterization of Retro-2 Compound
- Study Focus : Chemical structure and cell protection efficacy of Retro-2 against ribosome-inactivating proteins (RIPs).
- Key Insight : Retro-2 showed promising results as a RIP inhibitor and requires further chemical characterization.
- Citation : (Park et al., 2012).
Synthesis of Antioxidant Agents
- Study Focus : Synthesis of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potential antioxidant agents.
- Key Insight : Some compounds showed higher antioxidant activity compared to standard antioxidants.
- Citation : (Pirbasti et al., 2016).
Evaluation as Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases
- Study Focus : Biological evaluation of a new quinazolinone-based derivative as a potential dual inhibitor for VEGFR-2 and EGFR tyrosine kinases.
- Key Insight : The compound exhibited potent cytotoxic activity against human cancer cell lines.
- Citation : (Riadi et al., 2021).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and any other hazards associated with its handling and disposal.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please consult with a qualified professional or researcher for a comprehensive analysis of this compound. They would have access to specialized databases and resources, and the expertise necessary to interpret and analyze this information.
properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2OS/c1-2-16-8-10-19(27-16)20-24-18-9-7-15(23)11-17(18)21(26)25(20)12-13-3-5-14(22)6-4-13/h3-11,20,24H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVTSKHYHQIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2NC3=C(C=C(C=C3)F)C(=O)N2CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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